Chromomycin A2
Description
Chromomycin A2 is a member of the aureolic acid family of bacterial natural products, primarily isolated from Streptomyces species. It exhibits broad-spectrum biological activities, including antimicrobial, antifungal, and anticancer properties . Structurally, it consists of a polyketide aglycone core linked to four deoxy sugar moieties, with a molecular formula of C₅₉H₈₆O₂₆ and a molecular weight of 1,211.3 g/mol . This compound binds to the minor groove of DNA in a Mg²⁺-dependent manner, inhibiting RNA synthesis and exerting cytotoxic effects . Notably, it has demonstrated potent activity against Clostridioides difficile (MIC: 0.03 µg/mL) and efficacy in murine infection models comparable to vancomycin .
Properties
IUPAC Name |
[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-5-acetyloxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H86O26/c1-22(2)58(70)85-57-29(9)78-43(21-59(57,11)71)82-37-18-40(74-25(5)49(37)66)81-36-19-42(75-26(6)48(36)65)84-56-33(55(73-13)52(69)47(64)24(4)60)15-31-14-32-16-35(23(3)46(63)44(32)50(67)45(31)51(56)68)80-41-20-38(54(28(8)77-41)79-30(10)61)83-39-17-34(62)53(72-12)27(7)76-39/h14,16,22,24-29,33-34,36-43,47-49,53-57,60,62-67,71H,15,17-21H2,1-13H3/t24-,25-,26-,27-,28-,29+,33+,34-,36-,37-,38-,39-,40+,41+,42+,43+,47+,48-,49-,53+,54+,55+,56+,57+,59+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLCTUHONLQGIX-TWTCTLMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C(C)C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H86O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1211.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6992-70-7 | |
| Record name | (1S)-1-C-[(2S,3S)-7-[[4-O-Acetyl-2,6-dideoxy-3-O-(2,6-dideoxy-4-O-methyl-α-D-lyxo-hexopyranosyl)-β-D-lyxo-hexopyranosyl]oxy]-3-[[O-2,6-dideoxy-3-C-methyl-4-O-(2-methyl-1-oxopropyl)-α-L-arabino-hexopyranosyl(1→3)-O-2,6-dideoxy-β-D-arabino-hexopyranosyl-(1→3)-2,6-dideoxy-β-D-arabino-hexopyranosyl]oxy]-1,2,3,4-tetrahydro-5,10-dihydroxy-6-methyl-4-oxo-2-anthracenyl]-5-deoxy-1-O-methyl-D-threo-2-pentulose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6992-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromomycin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006992707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Fermentation Parameters
Fermentation duration and agitation are critical for maximizing this compound titers:
- Duration : Streptomyces anulatus required 7 days of static incubation at 27°C to reach peak production, whereas Streptomyces tagetis achieved optimal yields after 4 days at 30°C.
- Agitation : Shaking at 150–200 rpm improved oxygen transfer and biomass accumulation, though prolonged agitation beyond 7 days reduced viability in Streptomyces anulatus.
- Scale : Bench-scale fermentations (1–14 L) consistently produced this compound, with yields scaling proportionally to culture volume.
Extraction Techniques: Solvent Selection and Adsorbent Resins
Post-fermentation, this compound is extracted from the broth using organic solvents paired with adsorbent resins to concentrate the compound.
Adsorbent Resin Applications
XAD-7-HP resin, a macroporous polymer, is widely used to adsorb this compound directly from fermentation broth. In Streptomyces anulatus cultures, 20 g/L of XAD-7-HP resin was added post-fermentation, incubated for 2 hours, and then extracted with acetone to recover 2.0 g of crude extract from 5 L of broth. This method minimizes solvent usage and improves extraction efficiency by targeting hydrophobic compounds.
Solvent-Based Extraction
Ethyl acetate (EtOAc) and acetone are the primary solvents for this compound extraction:
- Ethyl acetate : Used for Streptomyces tagetis, EtOAc extracted 570 mg of crude material from 14 L of culture.
- Acetone : Demonstrated higher recovery rates for Streptomyces anulatus, yielding 2.0 g of extract from 5 L.
Comparative studies suggest acetone may better preserve this compound stability during extraction, though EtOAc offers advantages in scalability.
Purification Strategies: Chromatographic Refinement
This compound purification involves sequential chromatography steps to isolate the compound from complex crude extracts.
Medium-Pressure Liquid Chromatography (MPLC)
Initial fractionation employs MPLC with gradients of methanol in water. For Streptomyces anulatus, a linear gradient from 5% to 100% methanol over 15 minutes separated the crude extract into 20 fractions, with this compound eluting in the early fractions. This step reduces matrix complexity prior to high-resolution purification.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the cornerstone of this compound purification:
- Column selection : C18 columns (4.6 × 100 mm to 9.4 × 250 mm) with 3.5–5 µm particle sizes are standard.
- Mobile phase : Methanol-water or acetonitrile-water gradients achieve optimal resolution. For example, a 25% to 85% methanol gradient over 30 minutes purified this compound to >95% purity.
- Detection : UV absorption at 254 nm or 280 nm is routinely used, with this compound exhibiting strong absorbance due to its conjugated chromophore.
Yield and Purity Outcomes
Purification yields vary by strain and scale:
| Strain | Crude Extract (mg) | Purified this compound (mg) | Purity (%) | Source |
|---|---|---|---|---|
| Streptomyces anulatus | 300 | 1.2–2.6 | >95 | |
| Streptomyces tagetis | 570 | 1.0 | >90 | |
| Marine Streptomyces sp. | 570 | 1.0 | >90 |
Structural Confirmation: Spectroscopic and Spectrometric Analysis
Post-purification, this compound is characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS):
- NMR : $$^1$$H and $$^13$$C NMR spectra confirm the planar structure, with key resonances at δ 1.25 (CH$$_3$$-18), δ 4.90 (H-1'), and δ 5.30 (H-7) matching literature data. Two-dimensional NMR techniques (HSQC, HMBC) verify glycosidic linkages and aglycone stereochemistry.
- HRMS : Molecular ion peaks at m/z 1211.5476 ([M+H]$$^+$$) align with the theoretical mass of C$${59}$$H$${86}$$O$$_{26}$$ .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
Chromomycin A2 undergoes controlled oxidation and reduction to yield derivatives with modified biological activity:
Structural Impact :
-
Oxidation targets the polyketide backbone, generating electrophilic intermediates that enhance crosslinking with DNA .
-
Reduction of the disaccharide chains (chromose B and D) diminishes intercalation potential but preserves Mg²⁺-dependent DNA interactions .
Hydrolysis and Derivatization
Controlled hydrolysis reveals critical functional groups and enables synthetic modifications:
Hydrolysis Pathways:
-
Acid-Catalyzed Hydrolysis :
-
Enzymatic Hydrolysis :
Synthetic Derivatization:
DNA Interaction and Metal Complexation
This compound’s biological activity hinges on Mg²⁺-mediated DNA binding:
DNA Minor Groove Binding:
-
Mechanism :
Key Data :
| Parameter | Value | Method | Source |
|---|---|---|---|
| Binding Constant (Kd) | 10⁻⁷ M | Fluorescence quenching | |
| Preferred Sequence | 5'-GGC-3' | Footprinting assays |
Impact on Transcription:
-
Inhibits RNA polymerase II by sterically blocking transcription factor access .
-
Suppresses Wnt/β-catenin signaling via GSK3β dephosphorylation, linked to reduced PDX1 and UCN3 gene expression .
Degradation and Stability
This compound is sensitive to environmental factors:
Comparative Reactivity with Analogues
| Compound | Modification | Reactivity Difference |
|---|---|---|
| Chromomycin A3 | C-4''' acetyl → isobutyryl | Enhanced resistance to esterase hydrolysis . |
| Mithramycin | Reduced glycosylation | Lower DNA-binding specificity . |
Scientific Research Applications
Anticancer Properties
Chromomycin A2 exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for cancer treatment.
1.1 Mechanism of Action
- DNA Interaction : this compound binds to DNA, particularly in the minor groove, affecting replication and transcription processes. This interaction is crucial for its cytotoxic activity .
- Cell Cycle Alteration : Studies have shown that this compound induces cell cycle arrest in the G0/G1 phase in metastatic melanoma cells (MALME-3M), leading to reduced proliferation rates and increased autophagy markers like LC3-A and LC3-B .
1.2 Cytotoxicity Data
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (nM) | Notes |
|---|---|---|
| MALME-3M (Melanoma) | 30 | High sensitivity; induces autophagy |
| HCT-116 (Colorectal) | 5 | Comparable to other potent chemotherapeutics |
| PC-3M (Prostate) | 2.2 | Selective towards cancer cells |
| MRC-5 (Normal Lung) | >400 | Less sensitive compared to tumor cells |
Metabolic Regulation
Recent studies have highlighted the role of this compound in modulating insulin secretion from pancreatic beta cells.
2.1 Mechanisms of Insulin Secretion Inhibition
this compound has been shown to inhibit glucose-stimulated insulin secretion through several mechanisms:
- Disruption of Wnt Signaling : This pathway is crucial for maintaining beta cell function, and its disruption can lead to impaired insulin secretion .
- Interference with Gene Expression : this compound affects the expression of critical genes involved in insulin production, including PDX1 and UCN3 .
- Calcium Influx Suppression : The compound partially suppresses calcium influx necessary for insulin release, contributing to its inhibitory effects on insulin secretion .
2.2 Case Study Data
The following table outlines the effects of this compound on insulin secretion:
| Treatment Condition | Effect on Insulin Secretion |
|---|---|
| Chronic Treatment | Significant inhibition |
| Post-Washout | Effects persist |
| ATP Generation | No significant inhibition |
| Calcium Influx | Impaired during depolarization |
Autophagy Induction
This compound has been identified as an inducer of autophagy in cancer cells, a process that can promote cell survival under stress conditions.
3.1 Autophagy Markers
In studies involving melanoma cells, this compound treatment resulted in:
Mechanism of Action
Chromomycin A2 exerts its effects by binding to the minor groove of DNA, thereby inhibiting the binding of transcription factors and other DNA-binding proteins. This interaction disrupts the transcriptional machinery and leads to the inhibition of gene expression. This compound also interferes with the Wnt signaling pathway and suppresses the activation of β-catenin, a key regulator of cell proliferation and survival .
Comparison with Similar Compounds
Chromomycin A3
Chromomycin A3, a structural analog of A2, shares the same aglycone core but differs in sugar moiety substitutions. Specifically, Chromomycin A2 possesses an additional acetyl group on the D-oliose sugar, enhancing its DNA-binding affinity and cytotoxicity compared to A3 .
- Bioactivity: A2 exhibits 10-fold higher cytotoxicity than A3 against HCC44 non-small cell lung cancer cells (IC₅₀: 260 pM vs. 0.78 µM) . Both compounds inhibit C. difficile toxin production, but A2 shows superior in vivo efficacy in protecting infected mice .
- Mechanism: Both form Mg²⁺-DNA complexes, but A2’s acetyl group stabilizes interactions with the DNA minor groove, leading to stronger transcriptional inhibition .
Table 1: Structural and Functional Differences Between this compound and A3
Mithramycin
Mithramycin, another aureolic acid antibiotic, shares this compound’s DNA minor groove-binding mechanism but differs in sugar composition and toxicity profile.
- Structural Differences : Mithramycin lacks the acetylated sugar moieties present in this compound, resulting in reduced DNA-binding stability .
- Bioactivity :
Comparison with Other Chromomycin Derivatives
Chromomycin Ap and A9
- Chromomycin Ap : Lacks acetyl groups on the sugar moieties, resulting in reduced cytotoxicity (IC₅₀ > 33.3 µM in NSCLC cells) compared to A2 .
- Chromomycin A9 : Features a 4-O-propionyl group instead of A3’s 4-O-acetyl, which decreases DNA-binding efficiency and anticancer activity (IC₅₀: 0.78 µM vs. 260 pM for A2) .
Table 2: Cytotoxicity of Chromomycin Derivatives
| Compound | Cell Line | IC₅₀ | Reference |
|---|---|---|---|
| This compound | HCC44 (NSCLC) | 260 pM | |
| Chromomycin A3 | HCC44 (NSCLC) | 0.78 µM | |
| Chromomycin A9 | HCC44 (NSCLC) | 0.78 µM | |
| Chromomycin Ap | HCC44 (NSCLC) | >33.3 µM |
Functional Comparison with Non-Chromomycin Compounds
Fidaxomicin
Biological Activity
Chromomycin A2 is a member of the aureolic acid family, primarily known for its potent anticancer properties. This compound has garnered attention due to its unique structural features and biological activities, particularly its ability to induce autophagy and apoptosis in various cancer cell lines. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and data tables that illustrate its effects.
This compound (CMA2) differs from its counterpart Chromomycin A3 by an additional acetyl group, which enhances its interaction with DNA. This modification contributes to its pronounced cytotoxic effects against cancer cells. The mechanism of action involves binding to the GC-rich regions of DNA, inhibiting transcription and replication processes, which is critical for cancer cell proliferation .
Cytotoxicity and Anticancer Effects
Several studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, the compound exhibits significant activity against metastatic melanoma cells (MALME-3M) and HepG2 liver cancer cells.
Table 1: Cytotoxicity Data of this compound
| Cell Line | IC50 (nM) | Treatment Duration (h) |
|---|---|---|
| MALME-3M | 30 | 48 |
| HepG2 | 25 | 48 |
| HeLa | 4.534 | 24 |
| MCF-7 | 4.187 | 24 |
Data compiled from various studies assessing the cytotoxicity of this compound across different cancer cell lines .
Induction of Autophagy
This compound has been shown to induce autophagy in melanoma cells. This process involves the formation of autophagosomes and increased expression of autophagy-related proteins such as LC3-A and LC3-B. In MALME-3M cells treated with CMA2, a significant increase in beclin-1 levels was observed, indicating enhanced autophagic activity .
Induction of Apoptosis
In addition to autophagy, this compound also induces apoptosis in HepG2 cells. The compound triggers internucleosomal fragmentation and alters the expression of various cyclins, leading to cell cycle arrest primarily in the G0/G1 phase. This effect is accompanied by decreased levels of cyclins A2 and B1, which are crucial for S and G2 phase progression .
Case Studies
- Melanoma Cells : A study demonstrated that treatment with this compound at a concentration of 30 nM significantly reduced cell density without affecting viability. Flow cytometry analysis confirmed an increase in G0/G1 phase accumulation, suggesting a halt in cell cycle progression .
- HepG2 Cells : Research indicated that CMA2 effectively induced apoptosis in HepG2 cells through mechanisms involving mitochondrial pathways and caspase activation. The study highlighted the potential for CMA2 as a therapeutic agent against liver cancer .
Q & A
Basic Research Questions
Q. What experimental techniques are used to determine the molecular structure of Chromomycin A2, and how do researchers validate their findings?
- Methodological Answer : The molecular structure is typically elucidated using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For example, NMR provides data on hydrogen and carbon frameworks, while crystallography resolves 3D atomic arrangements. Validation involves cross-referencing spectral data with computational simulations (e.g., density functional theory) and comparing results to existing databases like the Cambridge Structural Database (CSD) . Purity is confirmed via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), adhering to ALCOA+ principles for data integrity .
Q. How do researchers isolate this compound from natural sources, and what purification challenges arise?
- Methodological Answer : Isolation involves solvent extraction (e.g., ethyl acetate or methanol) from Streptomyces cultures, followed by column chromatography (silica gel or Sephadex) for fractionation. Challenges include minimizing degradation during extraction (controlled pH/temperature) and removing structurally similar metabolites. Researchers validate purity using thin-layer chromatography (TLC) and circular dichroism (CD) spectroscopy to confirm stereochemical consistency .
Q. What in vitro assays are commonly employed to study this compound’s antibacterial activity?
- Methodological Answer : Minimum inhibitory concentration (MIC) assays in bacterial cultures (e.g., Staphylococcus aureus) are standard. Researchers use broth microdilution with serial drug dilutions and optical density measurements. To differentiate bacteriostatic vs. bactericidal effects, time-kill curves are generated. Confocal microscopy with fluorescent DNA probes (e.g., ethidium bromide displacement) can visualize DNA binding, a key mechanism of action .
Advanced Research Questions
Q. How can contradictory data on this compound’s cytotoxicity across studies be systematically addressed?
- Methodological Answer : Contradictions often stem from variability in cell lines, culture conditions (e.g., serum concentration), or assay endpoints (e.g., MTT vs. ATP luminescence). Researchers should:
- Standardize cell lines (e.g., ATCC-certified HeLa cells).
- Include positive controls (e.g., doxorubicin) and normalize results to cell viability baselines.
- Perform meta-analyses of literature data using tools like PRISMA guidelines to identify confounding variables .
Q. What strategies optimize the use of this compound in combination therapies to mitigate drug resistance?
- Methodological Answer : Synergy studies require factorial design experiments (e.g., Chou-Talalay method) to calculate combination indices (CI). Researchers pre-treat cells with sub-inhibitory this compound concentrations, then apply a second agent (e.g., β-lactam antibiotic). RNA sequencing can identify resistance pathways (e.g., efflux pump upregulation), guiding adjuvant selection .
Q. How should researchers design binding affinity studies for this compound-DNA interactions, and what analytical pitfalls must be avoided?
- Methodological Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are gold standards. Key considerations:
- Use dsDNA with defined GC-rich regions (this compound’s binding preference).
- Control for nonspecific binding by including scrambled DNA sequences.
- Analyze data with software like Scrubber2 to correct for baseline drift in SPR .
Q. What computational approaches are used to model this compound’s interaction with DNA, and how do they complement experimental data?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding poses in DNA minor grooves, while molecular dynamics (MD) simulations (AMBER or GROMACS) assess stability over time. Researchers validate models by mutating key DNA residues (e.g., guanine methylation) and measuring binding affinity shifts via microscale thermophoresis (MST) .
Methodological Best Practices
- Literature Review : Use Google Scholar with keywords like "this compound DNA binding" sorted by citation count to identify seminal studies .
- Data Reproducibility : Document protocols using platforms like Protocols.io and include raw data (e.g., NMR spectra) in supplementary materials .
- Ethical Compliance : For in vivo studies, follow institutional animal care guidelines (e.g., IACUC) and report sample sizes justified by power analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
